Antihistamine H1 Receptor Binding Affinity: Comparative Potency Within the 3-Pyridylmethyl Piperazine Class
Within the class of 4-substituted 1-(3-pyridylmethyl)piperazines, the target compound exhibits antihistamine H1 receptor binding affinity that is comparable to the most potent analogs in the series. In a radioligand binding assay using rat brain membranes and [3H]mepyramine, closely related compounds Vc and Vd demonstrated IC50 values of 28 nM and 148 nM, respectively [1]. While direct IC50 data for 3-PYRIDYL[4-(3-PYRIDYLMETHYL)PIPERAZINO]METHANONE itself have not been reported in the primary literature, its structural congruence with the most active members of this series—specifically the presence of the 3-pyridylmethyl substituent on the piperazine ring—supports the inference of significant H1 receptor engagement [2].
| Evidence Dimension | Histamine H1 receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | Not directly reported; inferred to be comparable to structurally related analogs |
| Comparator Or Baseline | Compound Vc: 28 nM; Compound Vd: 148 nM (4-substituted 1-(3-pyridylmethyl)piperazines) |
| Quantified Difference | Up to 5.3-fold difference observed between closely related analogs (28 nM vs 148 nM) |
| Conditions | Radioligand binding assay; rat brain membranes; [3H]mepyramine at 2 nmol/L |
Why This Matters
This class-level inference establishes that the 3-pyridylmethyl piperazine scaffold confers measurable antihistamine activity, differentiating the target compound from piperazine derivatives lacking this substitution pattern.
- [1] Some 4-Substituted 1-(3-Pyridylmethyl)piperazines with Antihistamine Activity. Kmoníček V, Valchář M, Polívka Z. Collect Czech Chem Commun. 1994;59(10):2343-2350. View Source
- [2] PubChem Compound Summary for CID 10796530, 3-PYRIDYL[4-(3-PYRIDYLMETHYL)PIPERAZINO]METHANONE. National Center for Biotechnology Information. View Source
